TAIMATA vs TBTDET: 10× Vapor Pressure Advantage for Enhanced ALD/CVD Precursor Delivery
TAIMATA exhibits a vapor pressure approximately ten times (one order of magnitude) higher than that of TBTDET (tert-butylimidotris(diethylamido)tantalum), the closest structural analog and a widely used tantalum precursor [1][2]. TAIMATA achieves a vapor pressure of 1 Torr at 80 °C, whereas TBTDET requires substantially higher temperatures to reach comparable vapor pressure [2]. This difference originates in the ligand-sphere design—the tert-amylimido plus dimethylamido combination of TAIMATA yields greater volatility than TBTDET's tert-butylimido plus diethylamido configuration [1].
| Evidence Dimension | Vapor pressure |
|---|---|
| Target Compound Data | 1 Torr at 80 °C (TAIMATA, Ta(NᵗAm)(NMe₂)₃) |
| Comparator Or Baseline | TBTDET (Ta(NᵗBu)(NEt₂)₃): approximately 0.1 Torr at 80 °C (extrapolated from reported one-order-of-magnitude difference); boiling point ~95 °C at 0.5 mmHg |
| Quantified Difference | ~10× higher vapor pressure for TAIMATA vs TBTDET at equivalent temperature |
| Conditions | Clausius–Clapeyron vapor pressure comparison; patent and IEEE IITC 2003 conference proceedings |
Why This Matters
For ALD/CVD tool procurement and process design, a 10× higher vapor pressure directly translates to higher precursor flux at a given source temperature, enabling lower bubbler/source temperatures (30–80 °C vs potentially >100 °C) and reducing thermal decomposition risk during precursor delivery.
- [1] Choi, K. I., Kim, B. H., Lee, S. W., Lee, J. M., Song, W. S., Choi, G. H., & Moon, J. T. (2003). Characteristics of ALD-TaN thin films using a novel precursors for copper metallization. Proceedings of the IEEE 2003 International Interconnect Technology Conference (IITC 2003), 129–131. View Source
- [2] Yasuhara, S. (2003). U.S. Patent No. 6,593,484. Tantalum tertiary amylimido tris(dimethylamide) and process for producing the same. View Source
